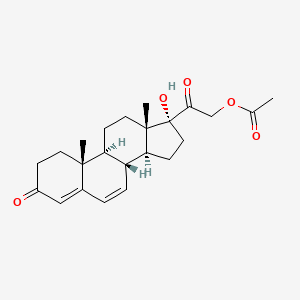
2-Hydroxy-4-methylpyridine-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-4-methylpyridine-d6 is a deuterated derivative of 2-Hydroxy-4-methylpyridine, a compound belonging to the pyridine family. Pyridines are heterocyclic aromatic organic compounds with a six-membered ring containing one nitrogen atom. The deuterated form, this compound, is often used in scientific research to study reaction mechanisms and molecular interactions due to the presence of deuterium atoms, which can be detected using various spectroscopic techniques.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Hydroxy-4-methylpyridine-d6 can be synthesized through the deuteration of 2-Hydroxy-4-methylpyridine. The process typically involves the exchange of hydrogen atoms with deuterium atoms using deuterated reagents such as deuterium oxide (D2O) or deuterated acids. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure efficient and complete deuteration. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-4-methylpyridine-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyridines depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Hydroxy-4-methylpyridine-d6 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics using spectroscopic techniques such as NMR and IR spectroscopy.
Biology: Employed in studies of enzyme-catalyzed reactions and metabolic pathways involving pyridine derivatives.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and catalysts for chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-4-methylpyridine-d6 involves its interaction with molecular targets through hydrogen bonding, π-π interactions, and other non-covalent interactions. The presence of deuterium atoms allows for detailed studies of these interactions using spectroscopic techniques. The compound can act as a ligand, binding to metal centers in catalytic systems or interacting with biological macromolecules such as proteins and nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-4-methylpyridine: The non-deuterated form of the compound.
2-Amino-4-methylpyridine: A similar compound with an amino group instead of a hydroxyl group.
4-Methylpyridine: A simpler derivative lacking the hydroxyl group.
Uniqueness
2-Hydroxy-4-methylpyridine-d6 is unique due to the presence of deuterium atoms, which provide distinct spectroscopic signatures. This makes it particularly valuable in studies requiring precise tracking of molecular interactions and reaction pathways. The deuterated form also exhibits slightly different physical and chemical properties compared to its non-deuterated counterpart, which can be advantageous in certain research applications.
Propiedades
Fórmula molecular |
C6H7NO |
|---|---|
Peso molecular |
115.16 g/mol |
Nombre IUPAC |
3,5,6-trideuterio-4-(trideuteriomethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H7NO/c1-5-2-3-7-6(8)4-5/h2-4H,1H3,(H,7,8)/i1D3,2D,3D,4D |
Clave InChI |
YBDRFJXGJQULGH-RLTMCGQMSA-N |
SMILES isomérico |
[2H]C1=C(NC(=O)C(=C1C([2H])([2H])[2H])[2H])[2H] |
SMILES canónico |
CC1=CC(=O)NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


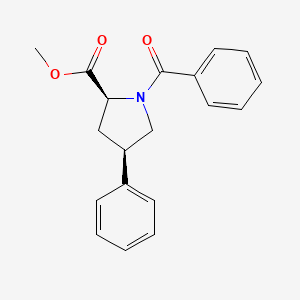
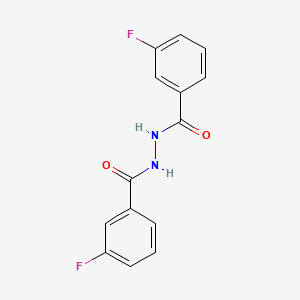





![[1,1'-Biphenyl]-4-carboxylicacid, hexahydro-2-oxo-4-(3-oxo-4-phenoxy-1-butenyl)-2H-cyclopenta[b]furan-5-yl ester, [3aR-[3aalpha,4alpha(E),5beta,6aalpha]]-(9CI)](/img/structure/B13412179.png)
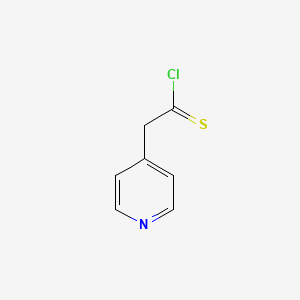
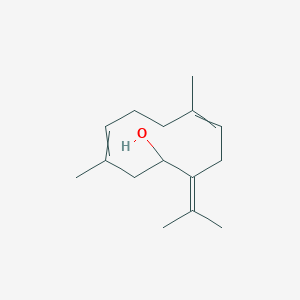

![2,2,2-Trifluoro-1-[4-(methylamino)phenyl]ethan-1-one](/img/structure/B13412221.png)

